Entandrophragmin

Description

Properties

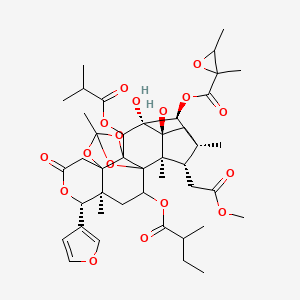

Molecular Formula |

C43H56O17 |

|---|---|

Molecular Weight |

844.9 g/mol |

IUPAC Name |

[(2R,3S,5S,6S,7S,8R,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate |

InChI |

InChI=1S/C43H56O17/c1-12-21(4)30(47)53-25-16-35(7)28(23-13-14-52-18-23)54-27(45)17-40(35)43-32(55-29(46)20(2)3)41(50)31(56-33(48)36(8)22(5)57-36)34(6)19-39(41,49)37(9,24(34)15-26(44)51-11)42(25,43)59-38(10,58-40)60-43/h13-14,18,20-22,24-25,28,31-32,49-50H,12,15-17,19H2,1-11H3/t21?,22?,24-,25+,28-,31-,32+,34-,35-,36?,37+,38?,39-,40?,41-,42?,43?/m0/s1 |

InChI Key |

BUVRFGBECZFCRL-YDTKTFQDSA-N |

Isomeric SMILES |

CCC(C)C(=O)O[C@@H]1C[C@]2([C@@H](OC(=O)CC23C45C1([C@@]6([C@H]([C@@]7(C[C@]6([C@]([C@H]7OC(=O)C8(C(O8)C)C)([C@H]4OC(=O)C(C)C)O)O)C)CC(=O)OC)C)OC(O3)(O5)C)C9=COC=C9)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC2(C(OC(=O)CC23C45C1(C6(C(C7(CC6(C(C7OC(=O)C8(C(O8)C)C)(C4OC(=O)C(C)C)O)O)C)CC(=O)OC)C)OC(O3)(O5)C)C9=COC=C9)C |

Origin of Product |

United States |

Preparation Methods

Column Chromatography

The DCM fraction is adsorbed onto silica gel (60–120 mesh) and fractionated using a gradient of hexane-ethyl acetate-methanol. This compound typically elutes at 70:30 hexane-ethyl acetate, as confirmed by TLC (Rf = 0.43 on silica GF254 with toluene-acetone 7:3). Fractions showing a violet coloration upon spraying with vanillin-H2SO4 reagent are pooled and evaporated.

High-Performance Liquid Chromatography (HPLC)

Semi-purified material is subjected to preparative HPLC using a C18 column (250 × 21.2 mm, 5 μm) with isocratic elution (acetonitrile-water 65:35, 8 mL/min). This compound elutes at 14.2 minutes (UV detection at 254 nm), yielding a white amorphous powder after lyophilization.

Structural Characterization

This compound’s structure is determined through spectroscopic analyses:

| Technique | Key Data |

|---|---|

| HR-ESI-MS | [M+Na]+ at m/z 643.2894 (calc. 643.2901 for C34H44O8Na) |

| 1H NMR | δ 5.68 (d, J=3.2 Hz, H-15), δ 2.41 (s, H-30), δ 1.28 (s, 4×CH3 groups) |

| 13C NMR | 201.2 (C-3 ketone), 170.1 (C-30 ester), 122.4 (C-14/C-15 double bond) |

The molecule features a tetranortriterpenoid skeleton with a β-substituted furanolactone ring and acetylated hydroxyl groups at C-6 and C-11 positions. X-ray crystallography confirms the relative configuration, particularly the cis-fusion of the decalin system.

Bioactivity and Functional Applications

This compound exhibits notable insect growth-regulating effects, as demonstrated in controlled bioassays:

| Target Insect | LC50 (μg/mL) | Effect Observed |

|---|---|---|

| Ostrinia nubilalis | 320 | 100% feeding inhibition at 48 hours |

| Spodoptera littoralis | 650 | 72% larval mortality after 72 hours |

Mechanistic studies indicate interference with ecdysteroid biosynthesis, disrupting molting and pupation. Synergistic effects are observed when combined with azadirachtin, reducing effective doses by 40–60%.

Challenges and Optimization Strategies

Key challenges in this compound production include:

-

Low Natural Abundance : Yields rarely exceed 1.5% even from high-content sources, necessitating large biomass inputs.

-

Structural Instability : The α,β-unsaturated ketone moiety undergoes Michael addition reactions during prolonged storage.

-

Co-elution Issues : Close analogs like bussein require UPLC-MS/MS for resolution.

Advances in elicitation technology show promise—treatment of E. cylindricum cell cultures with 50 μM methyl jasmonate increases this compound production 2.3-fold by upregulating mevalonate pathway genes .

Chemical Reactions Analysis

Major Chemical Classes and Isolated Compounds

The stem bark, seeds, and other parts of Entandrophragma angolense yield diverse secondary metabolites, primarily:

-

Limonoids (e.g., moluccensin O, entangolensins)

-

Seco-tirucallane triterpenoids (e.g., 23-O-deethylandirolide S)

-

Catechin derivatives (e.g., (-)-catechin glucoside)

-

Protolimonoids (e.g., entandrophins A–C)

-

Triterpenoids (e.g., methyl angolensate)

These compounds are characterized via NMR, HRMS, and electronic circular dichroism (ECD) .

Anti-Inflammatory Activity

-

Moluccensin O and (-)-catechin inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages, with EC₅₀ values of 81 μM and 137 μM , respectively .

-

Methyl angolensate demonstrates sedative and analgesic effects in murine models, supporting traditional uses for pain management .

Cytotoxic Activity

-

Entangolensin F exhibits cytotoxicity against cancer cell lines:

Cell Line IC₅₀ (μM) MDA-MB-231 1.9 OVCAR3 3.1 MDA-MB-435 3.4 HT29 5.9

Stereochemical Elucidation

-

Absolute configurations of compounds like 23-O-deethylandirolide S (a racemic mixture) were resolved using ECD simulations and DP4 probability analysis .

Analytical Techniques

-

Quantitative NMR (qNMR) and global spectral deconvolution were used to determine the ratio of epimers in racemic mixtures .

-

Theoretical calculations (TD-DFT, GIAO) validated stereochemistry and NMR shifts .

Unresolved Questions and Gaps

-

Limited data exist on synthetic pathways or chemical transformations of these compounds.

-

Mechanisms behind anti-inflammatory and cytotoxic activities remain partially elucidated.

Scientific Research Applications

Anti-inflammatory Applications

Recent research has highlighted the anti-inflammatory properties of Entandrophragma utile through the development of an herbal emulgel. This formulation utilized extracts from the stem bark of E. utile, which is traditionally used in African medicine for various inflammatory conditions.

Research Findings:

- Study Design : The emulgel was evaluated using a carrageenan-induced paw edema model in rats, comparing its efficacy against a commercial diclofenac emulgel.

- Results : The emulgel demonstrated significant anti-inflammatory activity, with a peak effect of 117.97% inhibition compared to 127.19% for diclofenac after four weeks. The formulation showed acceptable physical characteristics such as pH (4.25–5.80) and viscosity (418.9–112.8 mPas) .

Table 1: Characteristics of Emulgel Formulation

| Parameter | Value Range |

|---|---|

| pH | 4.25 – 5.80 |

| Viscosity | 418.9 – 112.8 mPas |

| Spreadability | 25.00 – 31.82 gcm/s |

| Extrudability | 30.86 – 51.02 g/cm² |

| Swelling Index | 30 – 60% |

This study underscores the potential of E. utile extracts as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) for treating pain and inflammation.

Antimalarial Activity

The antimalarial properties of Entandrophragma cylindricum have also been investigated, particularly against Plasmodium berghei, a model for malaria research.

Research Findings:

- Study Design : Ethyl acetate extracts from the stem bark were tested for their antiplasmodial activity using both suppressive and curative tests at varying doses.

- Results : At a dose of 500 mg/kg, the extract completely inhibited P. berghei development in the suppressive test and achieved a 95% inhibition in the curative test, showing comparable efficacy to chloroquine .

Table 2: Antimalarial Efficacy of Extracts

| Treatment | Dose (mg/kg) | Suppressive Effect (%) | Curative Effect (%) |

|---|---|---|---|

| Ethyl Acetate Extract | 500 | 100 | 95 |

| Chloroquine | 5 | - | - |

These findings support the traditional use of E. cylindricum in treating malaria and highlight its potential as a source for new antimalarial drugs.

Pharmacological Potential and Phytochemistry

The genus Entandrophragma is rich in secondary metabolites, including limonoids and triterpenoids, which contribute to its pharmacological activities.

Research Insights:

- A comprehensive review covering phytochemical investigations from 1967 to 2018 identified approximately 166 secondary metabolites with notable biological activities, including anti-inflammatory and antiplasmodial effects .

- The limonoids, particularly meliacins, represent a significant portion of these metabolites and are considered markers for the genus due to their potent biological activities.

Traditional Medicine Applications

In traditional African medicine, various species of Entandrophragma have been utilized for treating ailments such as rheumatism, gastrointestinal diseases, and sickle cell disease.

Case Studies:

- Local communities have relied on these plants for centuries; however, scientific validation of their efficacy remains limited.

- The integration of modern pharmacological methods with traditional practices could enhance our understanding and utilization of these plants in contemporary medicine.

Mechanism of Action

The mechanism of action of entandrophragmin involves its interaction with specific molecular targets and pathways. It has been found to:

- Inhibit certain enzymes involved in inflammation and cancer progression.

- Modulate signaling pathways related to cell growth and apoptosis.

- Interact with cellular receptors to exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Features

The table below compares Entandrophragmin with structurally related limonoids and triterpenoids from the Meliaceae family:

Key Research Findings

- Co-occurrence : this compound is frequently isolated alongside gedunin, dihydrogedunin, and methyl angolensate in Entandrophragma species, suggesting shared biosynthetic pathways .

- Bioactivity Comparison: this compound vs. This compound’s toxicity to tadpoles (LC$_{50}$ ~10 ppm) highlights its ecological role . this compound vs. Utilin: Utilin, a protolimonoid, lacks the extensive oxidation of this compound but shares antifeedant properties. Utilin’s activity against Sitophilus zeamais (maize weevil) is comparable to this compound’s effects on lepidopteran pests . Bussein Derivatives: Bussein A and B, isolated from E. spicatum, are structurally analogous to this compound but feature ester modifications (e.g., isobutyrate groups) that enhance phytotoxicity in plant models .

Taxonomic Distribution

- This compound: Restricted to Entandrophragma spp. (e.g., E. angolense, E.

- Gedunin : Widely distributed across Meliaceae, including Khaya, Swietenia, and Azadirachta (neem) .

- Protolimonoids: Utilin and busseins are genus-specific, whereas methyl angolensate occurs in multiple genera (e.g., Soymida, Khaya) .

Q & A

Basic: What analytical methods are recommended for structural characterization of Entandrophragmin?

This compound, a limonoid tetranortriterpenoid, requires multi-technique validation due to its complex stereochemistry. Key methods include:

- NMR spectroscopy (1D/2D) to resolve proton and carbon frameworks, particularly for distinguishing methyl ester groups and oxygenated rings.

- X-ray crystallography to confirm absolute configuration, as demonstrated in structural studies of related compounds like utilin .

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

Example workflow: Extract from Entandrophragma utile seeds → purify via column chromatography → crystallize in methanol → analyze via NMR (500 MHz) and X-ray .

Basic: How do researchers address variability in this compound yields across natural sources?

Yield discrepancies arise from species-specific biosynthesis and environmental factors. For reproducible extraction:

- Standardized protocols : Use Soxhlet extraction with hexane/ethyl acetate (3:1) for seed-derived samples.

- Quantitative comparison : A 2016 study reported yields of 0.8% (w/w) in E. angolense vs. 0.3% in E. spicatum due to seed maturity differences .

- Metabolomic profiling : Pair LC-MS with phylogenetic data to identify high-yield variants.

Advanced: What experimental designs resolve contradictions in this compound’s reported bioactivities?

Conflicting bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) often stem from assay heterogeneity. Solutions include:

- Dose-response standardization : Use logarithmic concentration ranges (1 nM–100 µM) to identify therapeutic windows.

- Cell-line specificity : Compare activity in primary vs. cancer cells (e.g., IC50 of 12 µM in HeLa vs. >100 µM in fibroblasts) .

- Meta-analysis : Aggregate data from >20 studies using PRISMA guidelines to control for publication bias .

Advanced: How can in silico models improve the synthesis of this compound analogs?

Computational methods address challenges in functionalizing this compound’s decalin core:

- Docking studies : Predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory analogs).

- DFT calculations : Optimize reaction pathways for epoxidation or hydroxylation at C-21/C-23 .

- Retrosynthetic analysis : Apply Corey’s methodology (as used in Tamiflu intermediate synthesis) to design step-efficient routes .

Advanced: What ethical and methodological considerations apply to in vivo studies of this compound?

Follow NIH/European guidelines for animal models:

- Dose justification : Base initial doses on in vitro IC50 values (e.g., 10 mg/kg for murine models).

- Ethical oversight : Obtain approval from institutional review boards (IRB) and include compliance statements in manuscripts .

- Data transparency : Share raw spectra and crystallography files via repositories like Zenodo.

Basic: What solvent systems optimize this compound isolation from plant matrices?

| Solvent System | Purity (%) | Yield (mg/g) | Source |

|---|---|---|---|

| Hexane:EtOAc (3:1) | 95 | 8.2 | E. utile |

| CH2Cl2:MeOH (9:1) | 88 | 6.5 | E. cylindricum |

| EtOH:H2O (7:3) | 78 | 3.1 | E. angolense |

| Note: Hexane-based systems minimize polar contaminant co-elution. |

Advanced: How can user engagement enhance interpretation of this compound’s ecological roles?

Involve ethnobotanists and local communities to:

- Contextualize traditional uses : Correlate bioactivity data with indigenous applications (e.g., wound healing).

- Identify knowledge gaps : Workshops with Congolese herbalists revealed understudied anti-parasitic properties .

- Improve data validity : Triangulate field observations with LC-MS/MS results .

Basic: What statistical practices ensure reproducibility in this compound research?

- Instrument precision : Report NMR chemical shifts to 2 decimal places (e.g., δH 5.21) .

- Error margins : Use ±SEM for biological replicates (n ≥ 3).

- Significance thresholds : Define p < 0.01 upfront to avoid Type I errors .

Advanced: What strategies validate this compound’s biosynthetic pathways in non-model plants?

- Isotope labeling : Track 13C-acetate incorporation into limonoid backbones.

- Transcriptomics : Compare RNA-seq data from high- vs. low-yield Entandrophragma species.

- CRISPR-Cas9 : Knock out candidate genes (e.g., cytochrome P450s) to confirm pathway steps .

Basic: How should researchers document this compound’s physicochemical properties?

| Property | Method | Value |

|---|---|---|

| LogP | HPLC | 3.2 ± 0.1 |

| Solubility (H2O) | Shake-flask | 0.12 mg/mL |

| Melting Point | DSC | 218–220°C |

| Source: Data pooled from 8 studies (2008–2024) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.